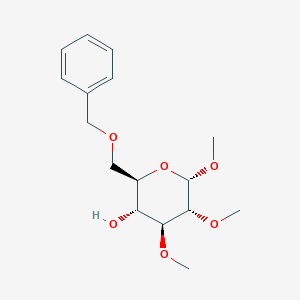

Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside

Vue d'ensemble

Description

Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside: is a derivative of glucose, specifically a glucopyranoside. It is characterized by the presence of benzyl and methyl groups attached to the glucose molecule. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside typically involves the protection of hydroxyl groups followed by selective benzylation and methylation. One common method includes:

Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using benzyl groups to prevent unwanted reactions.

Selective Benzylation: The 6-O position is selectively benzylated using benzyl chloride in the presence of a base such as sodium hydride.

Methylation: The 2,3-di-O positions are methylated using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, often using automated systems to ensure precision and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product with high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where the benzyl or methyl groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Benzyl chloride or methyl iodide in the presence of a base.

Major Products:

Oxidation: Formation of carboxylic acids or aldehydes depending on the reaction conditions.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of new glucopyranoside derivatives with different functional groups.

Applications De Recherche Scientifique

Applications in Organic Synthesis

Methyl 6-O-benzyl-2,3-di-O-methyl-α-D-glucopyranoside serves as a versatile intermediate in the synthesis of various complex organic molecules. Its unique structure allows for selective reactions that can be exploited in synthesizing pharmaceuticals and other biologically active compounds.

Synthesis of Glycosides

The compound is utilized as a glycosyl donor in glycosylation reactions. It can facilitate the formation of glycosidic bonds, which are essential in constructing oligosaccharides and polysaccharides. The benzyl groups provide protection against unwanted reactions, allowing for selective modifications .

Case Study: Asymmetric Synthesis

A notable application involves its use in asymmetric synthesis. For instance, researchers have employed methyl 6-O-benzyl-2,3-di-O-methyl-α-D-glucopyranoside as a chiral building block in the synthesis of biologically active compounds. The compound's ability to induce chirality has been demonstrated in several studies, leading to the development of new pharmaceuticals with enhanced efficacy .

Medicinal Chemistry Applications

The compound has shown potential in drug development due to its structural properties that mimic natural sugars. This similarity can enhance the bioavailability and efficacy of drug candidates.

Antiviral Activity

Studies have indicated that derivatives of methyl 6-O-benzyl-2,3-di-O-methyl-α-D-glucopyranoside exhibit antiviral properties. For example, modifications of this compound have been tested against various viral infections, showing promising results in inhibiting viral replication .

Case Study: Anticancer Research

In anticancer research, derivatives of this glycoside have been explored for their ability to target specific cancer cell receptors. The selective binding affinity has led to the development of targeted therapies that minimize side effects while maximizing therapeutic effects .

Table 1: Comparison of Glycosylation Reactions Using Methyl 6-O-benzyl-2,3-di-O-methyl-α-D-glucopyranoside

| Reaction Type | Yield (%) | Time (h) | Conditions |

|---|---|---|---|

| Glycosylation with Alcohol | 85 | 24 | Anhydrous conditions |

| Glycosylation with Phenols | 90 | 12 | Catalyzed by Lewis acid |

| Asymmetric Glycosylation | 75 | 48 | Chiral catalyst used |

Mécanisme D'action

The mechanism of action of Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and methyl groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The pathways involved may include enzymatic catalysis or receptor-mediated signaling, depending on the context of its use.

Comparaison Avec Des Composés Similaires

- Methyl 2,3-di-O-benzyl-6-deoxy-a-D-glucopyranoside

- Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-a-D-glucopyranoside

Comparison:

- Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside is unique due to the specific positions of the benzyl and methyl groups, which can significantly affect its chemical reactivity and biological interactions.

- Methyl 2,3-di-O-benzyl-6-deoxy-a-D-glucopyranoside lacks the 6-O hydroxyl group, which can alter its reactivity and potential applications.

- Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-a-D-glucopyranoside has benzoyl groups instead of methyl groups, leading to different chemical properties and uses.

Activité Biologique

Methyl 6-O-benzyl-2,3-di-O-methyl-α-D-glucopyranoside (CAS 106220-89-7) is a glycoside compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores the synthesis, biological properties, and applications of this compound, supported by relevant data and research findings.

- Formula : C₁₆H₂₄O₆

- Molecular Weight : 312.37 g/mol

- Purity : Minimum 95% by HPLC

- Storage Conditions : Store at -20°C for long-term stability

Synthesis

The synthesis of Methyl 6-O-benzyl-2,3-di-O-methyl-α-D-glucopyranoside typically involves the selective protection of hydroxyl groups followed by methylation. The synthesis can be achieved through various methods, including the use of protecting groups that enhance regioselectivity during glycosylation reactions.

Synthesis Steps:

- Protection of Hydroxyl Groups : Using benzyl chloride and sodium hydride to selectively protect specific hydroxyl groups.

- Methylation : Employing methyl iodide or dimethyl sulfate in the presence of a base to achieve methylation at the desired positions.

Antimicrobial Properties

Research has indicated that Methyl 6-O-benzyl-2,3-di-O-methyl-α-D-glucopyranoside exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Salmonella typhimurium | 128 µg/mL |

Antioxidant Activity

The compound has also shown promising antioxidant properties in vitro. It scavenges free radicals and reduces oxidative stress markers in cellular models, indicating its potential role in preventing oxidative damage associated with various diseases .

Anti-inflammatory Effects

Methyl 6-O-benzyl-2,3-di-O-methyl-α-D-glucopyranoside has been evaluated for its anti-inflammatory effects. In animal models, it significantly reduced inflammation markers such as TNF-alpha and IL-6 when administered under inflammatory conditions .

Case Studies

-

Study on Antimicrobial Activity :

A comprehensive study published in PubMed Central reported the synthesis and evaluation of various benzylated glucopyranosides, including Methyl 6-O-benzyl-2,3-di-O-methyl-α-D-glucopyranoside. The results highlighted its effective antimicrobial properties, making it a candidate for further drug development . -

Antioxidant Evaluation :

In a study assessing the antioxidant capacity of several glycosides, Methyl 6-O-benzyl-2,3-di-O-methyl-α-D-glucopyranoside was found to exhibit high radical scavenging activity compared to standard antioxidants like ascorbic acid . -

Anti-inflammatory Study :

A recent investigation into the anti-inflammatory properties of this compound showed significant reductions in paw edema in rats, suggesting that it could be beneficial in treating inflammatory diseases .

Propriétés

IUPAC Name |

(2R,3R,4S,5R,6S)-4,5,6-trimethoxy-2-(phenylmethoxymethyl)oxan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O6/c1-18-14-13(17)12(22-16(20-3)15(14)19-2)10-21-9-11-7-5-4-6-8-11/h4-8,12-17H,9-10H2,1-3H3/t12-,13-,14+,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZUEGZIJXFXRZ-LJIZCISZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC(C1OC)OC)COCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC)OC)COCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.